molecular formula C7H9BrN2O2 B12463448 methyl 3-(bromomethyl)-1-methyl-1H-pyrazole-4-carboxylate

methyl 3-(bromomethyl)-1-methyl-1H-pyrazole-4-carboxylate

Cat. No.: B12463448
M. Wt: 233.06 g/mol
InChI Key: NADNAZXETJYBIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(bromomethyl)-1-methyl-1H-pyrazole-4-carboxylate is an organic compound that belongs to the pyrazole family. This compound is characterized by the presence of a bromomethyl group attached to the pyrazole ring, which makes it a valuable intermediate in organic synthesis. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(bromomethyl)-1-methyl-1H-pyrazole-4-carboxylate typically involves the bromination of methyl 1-methyl-1H-pyrazole-4-carboxylate. This can be achieved by reacting the starting material with bromine in the presence of a suitable solvent, such as acetic acid or dichloromethane, under controlled temperature conditions. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to the large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(bromomethyl)-1-methyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromine atom and replace it with hydrogen or other substituents.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) are common methods.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids or ketones.

Scientific Research Applications

Methyl 3-(bromomethyl)-1-methyl-1H-pyrazole-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.

    Biology: The compound can be used to modify biomolecules, such as peptides and proteins, through nucleophilic substitution reactions.

    Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 3-(bromomethyl)-1-methyl-1H-pyrazole-4-carboxylate involves its ability to undergo nucleophilic substitution reactions. The bromomethyl group is a good leaving group, allowing the compound to react with various nucleophiles. This reactivity makes it a versatile intermediate in organic synthesis, enabling the formation of diverse chemical structures.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(chloromethyl)-1-methyl-1H-pyrazole-4-carboxylate
  • Methyl 3-(iodomethyl)-1-methyl-1H-pyrazole-4-carboxylate
  • Methyl 3-(hydroxymethyl)-1-methyl-1H-pyrazole-4-carboxylate

Uniqueness

Methyl 3-(bromomethyl)-1-methyl-1H-pyrazole-4-carboxylate is unique due to the presence of the bromomethyl group, which is more reactive compared to its chloro and iodo counterparts. This increased reactivity allows for a wider range of chemical transformations and applications in organic synthesis.

Properties

Molecular Formula

C7H9BrN2O2

Molecular Weight

233.06 g/mol

IUPAC Name

methyl 3-(bromomethyl)-1-methylpyrazole-4-carboxylate

InChI

InChI=1S/C7H9BrN2O2/c1-10-4-5(7(11)12-2)6(3-8)9-10/h4H,3H2,1-2H3

InChI Key

NADNAZXETJYBIC-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)CBr)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.